REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH:8][C:10](=[O:12])[CH3:11])=[N:6][CH:7]=1
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Name
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|
Quantity
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0.578 mmol
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Type
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reactant
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Smiles
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BrC=1C(=CC(=NC1)N)C
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Name
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|
Quantity
|
5.78 mmol
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction was quenched with ice
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Type
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EXTRACTION
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Details
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was extracted with ethyl acetate
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Type
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CUSTOM
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Details
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The ethyl acetate layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
The organic layer was evaporated to dryness
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Type
|
CUSTOM
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Details
|
The crude material was purified (silica column, MeOH/CHCl3)
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Name
|
|
Type
|
|
Smiles
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BrC=1C(=CC(=NC1)NC(C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |